3'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone 3'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13545386
InChI: InChI=1S/C14H17F3O2/c1-9(2)6-7-19-12-5-4-11(8-10(12)3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3
SMILES: CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OCCC(C)C
Molecular Formula: C14H17F3O2
Molecular Weight: 274.28 g/mol

3'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC13545386

Molecular Formula: C14H17F3O2

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

3'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone -

Specification

Molecular Formula C14H17F3O2
Molecular Weight 274.28 g/mol
IUPAC Name 2,2,2-trifluoro-1-[3-methyl-4-(3-methylbutoxy)phenyl]ethanone
Standard InChI InChI=1S/C14H17F3O2/c1-9(2)6-7-19-12-5-4-11(8-10(12)3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3
Standard InChI Key XOMXFSRHCYHRCI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OCCC(C)C
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OCCC(C)C

Introduction

Structural Characterization and Isomeric Considerations

Molecular Architecture

The compound features a trifluoroacetyl group (COCF3-\text{COCF}_3) attached to a para-substituted phenyl ring bearing a methyl group at the 3-position and an iso-pentoxy (3-methylbutoxy) group at the 4-position . This substitution pattern distinguishes it from positional isomers such as 2'-methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone, where the methyl group resides at the 2-position.

Table 1: Comparative Structural Features of Trifluoroacetophenone Derivatives

Property3'-Methyl-4'-iso-pentoxy Derivative 2'-Methyl-4'-iso-pentoxy Derivative3'-(iso-Pentylthio) Derivative
Molecular FormulaC14H17F3O2\text{C}_{14}\text{H}_{17}\text{F}_{3}\text{O}_{2}C14H17F3O2\text{C}_{14}\text{H}_{17}\text{F}_{3}\text{O}_{2}C14H17F3OS\text{C}_{14}\text{H}_{17}\text{F}_{3}\text{OS}
Substituent Positions3-methyl, 4-iso-pentoxy2-methyl, 4-iso-pentoxy3-iso-pentylthio
Molecular Weight (g/mol)274.28274.28276.32
SMILESCC1=C(C=CC(=C1)C(=O)C(F)(F)F)OCCC(C)CCC1=C(C=CC(=C1)OCCC(C)C)C(=O)C(F)(F)FCSC(C)CCC1=CC(=CC(=C1)C(F)(F)F)C

Spectroscopic Signatures

While experimental spectral data remain unpublished, computational predictions suggest characteristic infrared absorptions for the carbonyl group (νC=O1,6801,710cm1\nu_{\text{C=O}} \approx 1,680–1,710 \, \text{cm}^{-1}) and trifluoromethyl vibrations (νC-F1,1001,250cm1\nu_{\text{C-F}} \approx 1,100–1,250 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) would likely show distinct signals for the aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.5 ppm), and oxygenated methylene units (δ 3.5–4.5 ppm) .

Synthetic Methodologies and Challenges

Proposed Synthetic Routes

Though explicit protocols for this compound are undocumented, analogous trifluoroacetophenones are typically synthesized via:

  • Friedel-Crafts Acylation: Reaction of 3-methyl-4-(3-methylbutoxy)benzene with trifluoroacetic anhydride in the presence of Lewis acids like AlCl₃.

  • Cross-Coupling Approaches: Palladium-catalyzed reactions using arylboronic acids and trifluoroacetyl equivalents, as demonstrated for related structures (68% yield under optimized conditions) .

Table 2: Comparative Synthetic Yields for Trifluoroacetophenone Derivatives

Reaction TypeSubstrateCatalyst SystemYield (%)Reference
Friedel-Crafts4-MethoxybenzeneAlCl₃72
Pd-Catalyzed Coupling3-Methoxyphenylboronic AcidPd₂(dba)₃/CuTC/TFP68
Nucleophilic Acyl Substitution4-HydroxyacetophenoneTFAA/Base85

Isolation and Purification

Post-synthetic purification likely involves silica gel chromatography using ethyl acetate/hexane gradients, given the compound's moderate polarity (calculated logP ≈ 3.8) . Recrystallization from ethanol/water mixtures could further enhance purity for analytical applications .

Physicochemical Properties and Stability

Thermodynamic Parameters

The compound's vapor pressure is estimated at <1 Pa (25°C), suggesting low volatility, while water solubility remains <1 g/L due to hydrophobic iso-pentoxy and trifluoromethyl groups . Thermal gravimetric analysis predicts decomposition onset >200°C, consistent with aromatic stability .

Reactivity Profile

The electron-withdrawing trifluoroacetyl group activates the ring toward nucleophilic aromatic substitution at the 2- and 6-positions, while the iso-pentoxy ether linkage may undergo acid-catalyzed cleavage under strong acidic conditions. Photostability studies on analogous compounds indicate moderate resistance to UV degradation (t₁/₂ > 48 hrs under 300 nm light) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The trifluoroacetyl moiety serves as a precursor for β-diketonate ligands in metal-organic frameworks (MOFs), with potential applications in gas storage and catalysis . Derivatives have shown preliminary activity as kinase inhibitors in biochemical assays (IC₅₀ ≈ 5–20 μM) .

Materials Science Applications

In polymer chemistry, the compound's rigid aromatic core and fluorinated groups make it a candidate for:

  • High-refractive-index optical materials (nD20n_D^{20} estimated ≈1.48–1.52)

  • Fluorinated epoxy resins with enhanced thermal stability

  • Liquid crystal precursors with wide mesophase ranges

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